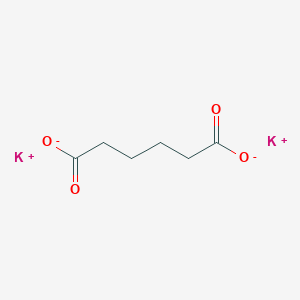

Dipotassium adipate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.2K/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHCGDFZHOEXMP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8K2O4 | |

| Record name | POTASSIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894861 | |

| Record name | Potassium adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odourless crystals or crystalline powder | |

| Record name | POTASSIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Approximately 60 g/100 ml water (20 °C) | |

| Record name | POTASSIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

19147-16-1 | |

| Record name | Potassium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019147161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/493TD6PDYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

151-152 °C (for adipic acid) | |

| Record name | POTASSIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Contemporary Approaches to Dipotassium (B57713) Adipate (B1204190) Synthesis

Modern synthetic strategies for dipotassium adipate include optimized direct neutralization, advanced electrochemical methods, and integrated reaction-separation techniques like reactive distillation.

Electrochemical methods offer a novel pathway for the synthesis of dicarboxylic acids and their salts. Patent literature describes a process for preparing adipic acid from its alkali metal salts, including this compound, using a three-chamber membrane electrolysis cell. google.com This process can be conceptually reversed for the synthesis of the salt itself. In such a setup, an aqueous solution of adipic acid would be subjected to electrolysis in the presence of a potassium-ion-containing electrolyte. The process involves an anode, a cathode, and cation exchange membranes separating the cell into anolyte, catholyte, and middle chambers. google.com

This approach is a key example of process intensification, which aims to develop substantially more efficient and compact processing equipment. repligen.com The benefits of an electrochemical route align with the goals of process intensification, including reduced energy consumption, smaller plant size, and the potential for continuous processing, leading to lower capital and operating expenditures. repligen.com

Reactive distillation is an advanced process where chemical reaction and distillation occur simultaneously within a single vessel. google.com This technique has been successfully applied to the saponification of diethyl adipate. doaj.org While many studies use sodium hydroxide (B78521), the mechanism is directly applicable to saponification with potassium hydroxide to yield this compound. doaj.orguobaghdad.edu.iq

The saponification of diethyl adipate is a consecutive, two-step reaction. First, one ester group is hydrolyzed to form the monoester (mono-potassium adipate). This is followed by the hydrolysis of the second ester group to form the final product, this compound. doaj.org In a conventional batch reactor, the conversion to the monoester may be low. However, by using reactive distillation, the intermediate monoester product can be continuously withdrawn from the reaction mixture, significantly enhancing the conversion. Research has shown that this method can increase the conversion of diester to monoester from 15.3% (reaction only) to 86% (reactive distillation), representing a more than five-fold enhancement. doaj.orguobaghdad.edu.iq

Electrochemical Synthesis Pathways and Process Intensification

Mechanistic Studies of Reaction Pathways

Understanding the underlying mechanisms of the reactions involved in producing this compound and its precursors is crucial for process optimization and the development of new synthetic routes.

The primary precursor for this compound is adipic acid, which is industrially produced via oxidation reactions. The mechanisms of these oxidation pathways have been a subject of detailed study. One major route involves the oxidation of cyclohexanone (B45756). Mechanistic studies suggest several potential pathways, including Baeyer-Villiger oxidation, where cyclohexanone reacts with an oxidant like hydrogen peroxide (H₂O₂) to form ε-caprolactone, which is then hydrolyzed to adipic acid. rsc.org Another proposed mechanism involves a radical chain reaction. acs.org In this pathway, hydroxyl radicals (•OH), generated from the decomposition of H₂O₂, initiate the reaction. rsc.orgacs.org These strong oxidizing agents attack the cyclohexene (B86901) precursor, leading to the formation of various radical intermediates that ultimately yield adipic acid. acs.org

The saponification of adipate esters, as described in the reactive distillation synthesis route, is a classic example of a nucleophilic acyl substitution reaction. Kinetic studies of this process reveal important details about the reaction rates. The saponification of diethyl adipate is a two-step consecutive reaction. doaj.org

Step 1: Diethyl adipate + KOH → Monoethyl potassium adipate + Ethanol

Step 2: Monoethyl potassium adipate + KOH → this compound + Ethanol

Kinetic analysis of similar processes, such as the ammoniation of adipic acid, shows that the reaction order can change depending on the concentration of the reactants. For instance, the reaction might be first-order concerning the adipic acid concentration at higher levels but shift to second-order as the concentration decreases. researchgate.net Such kinetic models are vital for designing and scaling up reactors, as they allow for the prediction of reaction rates under various conditions of temperature and reactant concentration. researchgate.netresearchgate.net

Elucidation of Oxidation and Reduction Mechanisms

Advancements in Catalytic Processes for Adipate Synthesis

The synthesis of adipates, key precursors for polymers like nylon, is undergoing a significant transformation driven by the need for more sustainable and efficient manufacturing processes. Traditionally reliant on petrochemical feedstocks and harsh oxidants like nitric acid, research has pivoted towards developing advanced catalytic systems that can utilize renewable resources and milder reaction conditions. These innovations aim to reduce the environmental footprint associated with adipate production, particularly the emission of nitrous oxide (N₂O), a potent greenhouse gas. researchgate.net

Development of Novel Catalytic Systems

The development of new catalysts is central to modernizing adipate synthesis. These catalysts are designed to be more selective, efficient, and robust, enabling novel reaction pathways from both conventional and bio-based starting materials. Research efforts span heterogeneous, homogeneous, and biological catalyst systems.

Heterogeneous catalysts are a major focus due to their ease of separation and potential for recyclability, which are crucial for economical industrial processes. ejosdr.com Bimetallic catalysts have shown particular promise. For instance, a bifunctional Iridium-Rhenium oxide catalyst supported on carbon (Ir-ReOₓ/C) has been developed for the one-step conversion of mucic acid to adipates. rsc.orgosti.gov This system, which operates without high-pressure hydrogen or chemical additives, combines deoxydehydration (DODH) and catalytic transfer hydrogenation (CTH) functionalities. rsc.org The Re species (ReVI/IV redox pair) is active for the DODH step, while the Iridium metal (Ir⁰) saturates the intermediate alkenes. rsc.orgrsc.org Similarly, an activated carbon-supported bifunctional catalyst composed of rhenium oxide and palladium has proven effective for converting glucaric acid to adipic acid with a 99% yield. nih.gov In this system, rhenium oxide performs the deoxygenation, while palladium catalyzes the hydrogenation of olefin intermediates and synergistically aids in deoxygenation. nih.gov

Palladium-based catalysts are also at the forefront of innovation, particularly for the carbonylation of 1,3-dienes. researchgate.net A novel palladium-catalyzed isomerizing dual hydroesterificative polymerization (IDHP) strategy allows for the direct synthesis of poly(adipate)esters from 1,3-butadiene, diols, and carbon monoxide. nih.gov The success of this method relies on an electron-rich phosphine (B1218219) ligand with significant steric hindrance, which promotes the desired linear-selective hydroesterification. nih.gov

Enzymatic catalysis offers a "green" alternative to traditional chemical methods. google.com Lipases, such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei, are used as biocatalysts for the esterification of adipic acid with alcohols. google.com This approach avoids the undesirable side reactions, corrosion, and high energy consumption associated with conventional metal or acid catalysts. google.com

| Catalyst System | Precursor(s) | Product | Key Features | Yield | Reference(s) |

| Ir-ReOₓ/C | Mucic Acid, Isopropanol (B130326) | Adipate Esters | One-step process; low Ir loading (0.05 wt%); reusable for ≥5 cycles. | 63% | rsc.org, osti.gov, rsc.org |

| Pd/ReOₓ-C | Glucaric Acid | Adipic Acid | Bifunctional catalyst; synergistic deoxygenation and hydrogenation. | 99% | nih.gov |

| Pd-Phosphine Ligand | 1,3-Butadiene, Diols, CO | Poly(adipate)esters | Isomerizing dual hydroesterificative polymerization; 100% atom economy. | Not specified | nih.gov |

| Novozym 435 (Lipase) | Adipic Acid, Alcohol | Adipate Ester | Biocatalyst; avoids harsh conditions and side reactions. | Not specified | google.com |

| Pt/Nb₂O₅ | 2,5-Furandicarboxylic Acid | Adipic Acid | Direct conversion in water under hydrogen. | Not specified | rsc.org |

Investigations into Bio-based Precursor Conversion to Adipate

A primary goal of modern chemistry is to replace petrochemical feedstocks with renewable, bio-based alternatives. ejosdr.com Lignocellulosic biomass, which is rich in sugars, cellulose (B213188), and lignin, is a particularly attractive starting material for producing valuable platform chemicals, including adipic acid. ejosdr.comrsc.org

Mucic Acid: Derived from galactose, mucic acid (an aldaric acid) can be converted directly to adipate esters. rsc.org The one-step conversion using a heterogeneous, bifunctional Ir-ReOₓ/C catalyst via deoxydehydration (DODH) and catalytic transfer hydrogenation (CTH) is a significant advancement. rsc.orgosti.gov This process uses isopropanol as both a green solvent and a hydrogen reductant, eliminating the need for high-pressure H₂ gas. rsc.org

Glucaric Acid: As a derivative of glucose, glucaric acid is a key bio-based intermediate. nih.govrsc.org A highly efficient two-step process has been developed where glucose is first oxidized to glucaric acid using carbon nanotube-supported platinum nanoparticles. nih.gov The resulting glucaric acid is then converted to adipic acid with a 99% yield using a bifunctional palladium and rhenium oxide catalyst on an activated carbon support. nih.gov

2,5-Furandicarboxylic Acid (FDCA): FDCA can be produced from 5-hydroxymethylfurfural (B1680220) (HMF), which is in turn derived from cellulose. rsc.org The direct synthesis of adipic acid from FDCA has been achieved using a niobic acid-supported platinum catalyst in water under a hydrogen atmosphere. rsc.org Another pathway involves the hydrogenation of FDCA to tetrahydrofuran-2,5-dicarboxylic acid, followed by hydrogenolysis of the C-O bond to yield adipic acid. researchgate.net

γ-Valerolactone (GVL): GVL can be produced from the cellulose and hemicellulose fractions of biomass. researchgate.net An integrated process has been designed where GVL is converted into pentenoic acid isomers over a SiO₂/Al₂O₃ catalyst. These isomers are subsequently converted to adipic acid using a palladium-acetate catalyst, achieving a 48% molar yield in the final step. researchgate.net

| Bio-based Precursor | Intermediate(s) | Catalyst(s) | Final Product | Overall Yield | Reference(s) |

| Mucic Acid | Dialkene Intermediate | Ir-ReOₓ/C | Adipate Esters | 63% | rsc.org, osti.gov |

| Glucose | Glucaric Acid | Pt/Carbon Nanotubes, then Pd/ReOₓ-C | Adipic Acid | 99% (from Glucaric Acid) | nih.gov |

| 2,5-Furandicarboxylic Acid (FDCA) | Tetrahydrofuran-2,5-dicarboxylic acid | Pt/Nb₂O₅ | Adipic Acid | Not specified | rsc.org, researchgate.net |

| Corn Stover (Cellulose/Hemicellulose) | γ-Valerolactone (GVL), Pentenoic Acids | RuSn/C, SiO₂/Al₂O₃, Pd-acetate | Adipic Acid | ~26% (overall from biomass) | researchgate.net |

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural features of this compound.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within the this compound molecule. The formation of the salt is confirmed by the characteristic shifts in the vibrational frequencies of the carboxyl groups. mdpi.com In the FTIR spectrum of this compound, the broad absorption band corresponding to the O-H stretching of the carboxylic acid in adipic acid disappears. mdpi.comspectrabase.com It is replaced by strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO-). researchgate.net

The C-H stretching vibrations of the methylene (B1212753) groups in the aliphatic chain are typically observed in the region of 2850-2960 cm⁻¹. mdpi.com The absence of the characteristic carbonyl (C=O) peak of the carboxylic acid around 1700 cm⁻¹ and the appearance of the strong carboxylate anion peaks are definitive indicators of salt formation. mdpi.comresearchgate.net The analysis is often performed using a KBr wafer technique. spectrabase.comnih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylate (COO⁻) | Asymmetric Stretching | ~1525-1580 |

| Carboxylate (COO⁻) | Symmetric Stretching | ~1400-1450 |

| Methylene (CH₂) | C-H Stretching | ~2850-2960 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, confirming its structure and assessing its purity.

¹H NMR: The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It typically shows two multiplets corresponding to the two sets of non-equivalent methylene protons (-(CH₂)₂-C=O and -CH₂-CH₂-C=O) in the adipate backbone. nih.govchemicalbook.comhmdb.ca The chemical shifts of these protons are influenced by the electronegativity of the adjacent carboxylate groups.

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. It will exhibit signals for the carboxylate carbon and the different methylene carbons in the aliphatic chain. nih.gov The chemical shift of the carboxylate carbon is a key indicator of the deprotonation of the carboxylic acid. The number of distinct signals in both ¹H and ¹³C NMR spectra can confirm the symmetry of the adipate anion.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₂-COO⁻ | ~2.2 |

| ¹H | -CH₂-CH₂-COO⁻ | ~1.6 |

| ¹³C | -COO⁻ | ~182 |

| ¹³C | -CH₂-COO⁻ | ~35 |

| ¹³C | -CH₂-CH₂-COO⁻ | ~25 |

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques coupled with mass spectrometry are essential for separating this compound from complex mixtures, assessing its purity, and identifying any byproducts.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, often with a suitable ion-pairing agent, can be used to quantify the adipate content and to separate it from related dicarboxylic acids or other impurities. pragolab.czresearchgate.net The purity of the sample can be determined by comparing the peak area of the analyte to that of a known standard. fao.org HPLC methods can be developed to detect potential byproducts from the synthesis of adipic acid, such as succinic and glutaric acids. pragolab.cz The use of a UV detector is common, although adipic acid and its salts lack a strong chromophore, which can affect sensitivity. pragolab.czcnrs.fr

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the analysis of volatile and semi-volatile compounds. oecd.org Since this compound is a non-volatile salt, direct analysis by GC-MS is not feasible. However, it can be analyzed after a derivatization step to convert the non-volatile salt into a volatile ester, such as a methyl or ethyl ester. researchgate.net This derivatization allows for the separation of the adipate from other components in a mixture by gas chromatography, with subsequent identification and quantification by mass spectrometry. diva-portal.orggcms.cznih.gov This approach is particularly useful for detecting trace amounts of adipates in complex matrices and for analyzing byproducts in industrial processes. nih.govcardiff.ac.uk

Comprehensive Analytical Characterization and Spectroscopic Probing

Spectroscopic and spectrometric techniques

Advanced mass spectrometry (MS) techniques are pivotal for the sensitive and selective analysis of adipates, including the adipate (B1204190) moiety of dipotassium (B57713) adipate. These methods, often coupled with chromatographic separation, provide detailed structural information and enable precise quantification in complex matrices.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for adipate analysis. nih.govjst.go.jp Due to the low volatility of dicarboxylic acids like adipic acid, a derivatization step is typically required. nih.govnih.gov A common approach involves the transmethylation of the adipate to form the more volatile dimethyladipate (DMA), which is then analyzed by GC-MS. nih.gov For quantitative analysis, selected ion monitoring (SIM) is frequently employed to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the target analyte. nih.govmdpi.com The use of stable isotope-labeled internal standards, such as deuterated analogues, allows for quantification by isotope dilution, a method that improves accuracy and precision by correcting for matrix effects and variations during sample preparation. nih.govwho.int

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem MS (LC-MS/MS), offers the advantage of analyzing dicarboxylic acids directly in their ionic form, often without the need for derivatization. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization source for these analyses, typically operating in negative ion mode to detect the deprotonated adipate ion. acs.org High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides high mass accuracy (typically within ±5 ppm), which aids in the confident identification of analytes and the elucidation of elemental compositions. acs.orgresearchgate.netnih.gov

Tandem mass spectrometry (MS/MS) significantly enhances specificity, which is crucial for distinguishing isomers and reducing background interference. researchgate.net In this technique, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. The multiple reaction monitoring (MRM) mode, a data acquisition technique used in tandem mass spectrometry, is the gold standard for quantification in complex samples due to its exceptional sensitivity and selectivity. scielo.org.mx For instance, in the analysis of di(2-ethylhexyl) adipate (DEHA), a common adipate ester, specific precursor-to-product ion transitions are monitored for unambiguous detection and quantification. scielo.org.mx Advanced techniques like ultra-performance liquid chromatography coupled to quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF-MS) have been used to identify and characterize various linear and cyclic oligomers of adipic acid in migration studies. nih.gov

The performance of these methods is characterized by their low limits of detection (LODs). Research has demonstrated the ability to detect adipates and other dicarboxylic acids at picogram to microgram levels, depending on the technique and matrix. nih.govacs.orgscielo.org.mx

Table 1: Performance of Various Mass Spectrometry Methods in Adipate Analysis This table is interactive. Users can sort the columns by clicking on the headers.

| Technique | Analyte Type | Matrix | Key Parameters / Mode | Limit of Detection (LOD) | Source |

|---|---|---|---|---|---|

| GC-MS | Polymeric Adipate Plasticizers | Foods | Derivatization to DMA; SIM | 0.1 mg/kg | nih.gov |

| GC-MS/MS | Di(2-ethylhexyl) adipate (DEHA) | Maize Tortilla | MRM (Precursor/Product: 129/111 m/z) | 0.11–1.84 µg/kg | scielo.org.mx |

| LC-HRMS | Dicarboxylic Acids | N/A (Instrumental) | (-)ESI | 6 - 180 pg | acs.org |

| LC-MS/MS | Dicarboxylic Acids | N/A (Instrumental) | - | 5 - 40 pg | nih.gov |

| ID-GC-MS | Di(2-ethylhexyl) adipate (DEHA) | Edible Oils | Isotope Dilution | 4.6 - 10.0 µg/kg | who.int |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Dipotassium adipate | |

| Adipic acid | |

| Dimethyladipate | DMA |

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular systems. This approach is particularly useful for understanding how dipotassium (B57713) adipate (B1204190) interacts with its environment, influences material properties, and behaves in complex systems like polymers.

While specific MD studies focusing exclusively on dipotassium adipate's interactions with biological macromolecules are not extensively documented, the methodology is well-established for predicting such phenomena. MD simulations can be employed to model the binding of the adipate dianion or the full this compound salt to the active sites of enzymes or receptor proteins.

These simulations calculate the binding free energy, which is a key indicator of the affinity between a ligand (in this case, the adipate ion) and a protein. By running simulations of the ion in a solvated protein environment, researchers can identify key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the protein-ligand complex. This predictive capability is crucial in fields like drug design and toxicology for assessing the potential biological activity of a compound. For instance, simulations could reveal whether the adipate ion could act as a competitive inhibitor for enzymes that process similar dicarboxylic acids.

MD simulations have been successfully used to study the role of adipate salts as crystal habit modifiers, particularly for inorganic crystals like calcium sulfate (B86663) α-hemihydrate (α-CSH). Although these studies often use disodium (B8443419) adipate, the fundamental interactions are governed by the adipate anion, making the results highly relevant to understanding the function of this compound.

Table 1: Interaction Energies of Adipate Anion with Calcium Sulfate α-Hemihydrate Crystal Faces (Simulated) Note: Data is derived from studies on sodium dicarboxylates, with the adipate anion being the active component. The values represent the strength of interaction, with more negative values indicating stronger binding.

| Crystal Face of α-CSH | Interaction Energy (kcal/mol) | Predicted Effect on Growth |

| (002) | High Negative Value | Strong Inhibition |

| (114) | Moderate Negative Value | Moderate Inhibition |

| Side Faces | Lower Negative Value | Minor Inhibition |

These simulations of interfacial phenomena are critical for industrial applications where crystal morphology affects product performance, such as in the manufacturing of pigments, ceramics, and cement.

This compound can be a component in polymeric systems, for example, as a precursor to polyester (B1180765) polymers like poly(butylene adipate-co-terephthalate) (PBAT) or as an additive. MD simulations are a powerful tool for analyzing the structural dynamics of such systems.

By creating a simulation box containing polymer chains and this compound molecules, researchers can study how the salt affects the polymer's structure and dynamics. Key properties that can be analyzed include:

Polymer Chain Mobility: The presence of ions can alter the movement of polymer chains, which affects material properties like the glass transition temperature (Tg).

Dispersion: Simulations can show whether the salt disperses uniformly throughout the polymer matrix or forms aggregates.

Free Volume: The model can calculate the free volume within the polymer, which is crucial for understanding the diffusion of small molecules and the material's mechanical properties.

While specific MD studies on this compound within a polymer matrix are sparse, the principles are widely applied in polymer science to design materials with desired characteristics.

Modeling of Crystal Habit Modification and Interfacial Phenomena

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of molecules. This is essential for understanding a compound's intrinsic properties and reactivity.

DFT calculations are used to determine the electronic properties of the adipate anion, which are fundamental to the behavior of this compound. These calculations can predict several key parameters that correlate with experimental observations. Quantum chemical calculations have been performed on the adipate anion to understand its role as a corrosion inhibitor, providing valuable electronic data.

Key electronic properties calculated via DFT include:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater tendency to donate electrons to an acceptor molecule.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater propensity to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low reactivity.

Dipole Moment (μ): This value helps predict how the molecule will interact with polar solvents and surfaces.

Table 2: Calculated Quantum Chemical Properties of the Adipate Anion Note: These parameters are calculated for the adipate anion and provide insight into the reactivity of this compound.

| Quantum Chemical Parameter | Calculated Value (Representative) | Implication |

| EHOMO | -5.0 eV | Indicates electron-donating capability. |

| ELUMO | 2.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 7.5 eV | Suggests relatively high chemical stability. |

| Dipole Moment (μ) | ~0.3 D | Low value for the symmetric anion, influencing solubility and adsorption. |

These DFT-derived properties are invaluable for predicting how this compound will behave in various chemical environments, from its solubility in different solvents to its potential to interact with metal surfaces.

Quantum chemical calculations can model entire reaction pathways, including the identification of transition states and the calculation of activation energies. This allows for the elucidation of reaction mechanisms at a level of detail that is often inaccessible experimentally.

For this compound, these methods can be used to study:

Esterification Reactions: Modeling the reaction of the adipate anion with an alcohol to form a polyester. Calculations can determine the energy barriers for each step of the reaction, helping to optimize reaction conditions.

Thermal Decomposition: Predicting the pathway by which this compound breaks down at high temperatures.

Oxidation Reactions: Investigating the mechanism of oxidation at the adipate's hydrocarbon chain.

By mapping the potential energy surface of a reaction, DFT can identify the most energetically favorable pathway, providing fundamental insights into the compound's reactivity. This knowledge is critical for controlling chemical syntheses and understanding degradation processes.

Density Functional Theory (DFT) for Electronic Property Prediction

In Silico Approaches for Predictive Toxicology

In silico toxicology utilizes computational models to predict the potential hazards of chemicals, such as mutagenicity or organ toxicity, based on their molecular structure. nih.gov This approach is foundational in modern chemical safety assessment, allowing for the prediction of a substance's biological activity from its chemical constitution. nih.gov For substances with limited experimental data, these computational methods, including (Quantitative) Structure-Activity Relationships or (Q)SAR, are pivotal within Integrated Approaches to Testing and Assessment (IATA) for hazard identification and risk assessment. acs.org

Structural Alerts for Mutagenicity and Carcinogenicity

Structural alerts are molecular substructures or functional groups known to be linked to specific toxicological endpoints, such as the ability to cause gene mutations or cancer. ljmu.ac.uk These alerts are often based on the chemical's potential to react with biological macromolecules like DNA. oecd.org Genotoxic carcinogens, for instance, typically function by directly interacting with DNA, either as the parent compound or through their metabolites. oecd.org Computational tools and profilers, such as those within the OECD QSAR Toolbox, are designed to automatically screen chemical structures for these known alerts. ljmu.ac.ukoecd.org

A specific computational analysis for structural alerts in this compound is not extensively detailed in publicly available literature. However, an assessment can be made based on its chemical structure. This compound is the potassium salt of adipic acid, a simple, linear, saturated dicarboxylic acid. nih.gov In an aqueous environment, it dissociates into potassium ions and the adipate dianion.

The adipate structure lacks the typical molecular features commonly recognized as structural alerts for mutagenicity and carcinogenicity. These alerts often include electrophilic moieties capable of covalent binding to DNA, such as epoxides, aromatic nitro groups, or N-nitroso compounds. The parent compound, adipic acid, is not classified as a mutagen or carcinogen by the European Chemicals Agency (ECHA), and experimental genotoxicity studies have been negative. oecd.orgeuropa.eu Given the structural simplicity and the toxicological profile of its parent acid, this compound is not expected to contain structural alerts for these critical endpoints.

| Structural Alert Class | Example Substructure | Presence in this compound |

|---|---|---|

| Aromatic Amines & Nitro Groups | -NH2 or -NO2 on an aromatic ring | Absent |

| Alkylating Agents | Epoxides, aziridines, sulfate esters | Absent |

| N-Nitroso Compounds | R2N-N=O | Absent |

| Michael-Reactive Acceptors | α,β-unsaturated ketones, esters, nitriles | Absent |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Bay- or K-region epoxides (metabolites) | Absent |

Integrated Testing Strategies in Computational Toxicology

Integrated Testing Strategies (ITS), also referred to as Integrated Approaches to Testing and Assessment (IATA), represent a modern paradigm for chemical safety evaluation. These strategies aim to efficiently use a combination of computational models, in vitro assays, and other available data to assess toxicological endpoints while minimizing the reliance on animal testing. ljmu.ac.uk An ITS is typically a stepwise process that begins with the gathering of existing information and the application of in silico methods. acs.org

For a substance like this compound, an ITS would commence with a computational assessment to predict its toxicological profile.

Step 1: In Silico Assessment The process would utilize platforms like the OECD QSAR Toolbox to characterize the molecule. oecd.org This involves profiling the chemical for structural alerts (as discussed in 4.3.1) and identifying a suitable chemical category. For this compound, this category would include other alkali metal salts of short-chain linear dicarboxylic acids. nih.gov The absence of structural alerts in this compound would lead to an initial prediction of low concern for mutagenicity and carcinogenicity.

Step 2: Data Gap Analysis and Read-Across The next step involves searching for existing experimental data for the target chemical or for other chemicals in the defined category. The principle of "read-across" allows for the data from tested analogues to be used to fill data gaps for the untested chemical. ecetoc.org In this case, the extensive toxicological data available for adipic acid, including its negative genotoxicity profile, would be highly relevant. oecd.orgoecd.org Furthermore, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) of 0–5 mg/kg body weight for adipic acid and its ammonium (B1175870), potassium, and sodium salts, treating them as a single group from a toxicological standpoint. nih.gov

| ITS Step | Action | Finding for this compound | Outcome |

|---|---|---|---|

| 1. Initial Analysis | Gather existing data and define the chemical structure. | Potassium salt of adipic acid; used as a food additive (E357). | Proceed to in silico analysis. |

| 2. In Silico Profiling | Screen for structural alerts for mutagenicity/carcinogenicity using (Q)SAR models (e.g., OECD QSAR Toolbox). | No structural alerts identified. europa.eu | Predicted low hazard profile. |

| 3. Category Formation | Identify structurally similar chemicals (analogues) with existing data. | Category includes adipic acid and its sodium and ammonium salts. | Enables use of read-across approach. |

| 4. Data Gap Filling | Use analogue data (read-across) to fill data gaps for this compound. | Adipic acid has no evidence of genotoxicity or carcinogenicity. oecd.orgeuropa.eu JECFA established a group ADI. nih.gov | High confidence in low hazard profile. |

| 5. Weight of Evidence Conclusion | Integrate all lines of evidence to make a final safety assessment. | In silico predictions align with experimental data from parent compound and regulatory assessment. | Conclusion of low concern for mutagenicity and carcinogenicity; no further testing required. |

Biological Interactions and Pharmacological Mechanisms of Action

Metabolic Pathways and Biotransformation

Dipotassium (B57713) adipate (B1204190), as the potassium salt of adipic acid, is expected to dissociate into potassium ions and adipate ions in biological systems. The metabolic fate of the compound is therefore primarily determined by the biotransformation of the adipate anion.

Adipic acid and its salts, such as dipotassium adipate, are not commonly found in nature but can be present in mammals as metabolites. wikipedia.orgrsc.org The breakdown of longer aliphatic dicarboxylic acids in the mammalian liver can produce various carboxylic acids, including adipic acid (ADA). rsc.org It has been identified as a significant metabolite in humans resulting from the breakdown of the adipic acid ester di(2-ethylhexyl) adipate. rsc.org Adipic acid can also be detected in urine and blood, typically from exogenous sources like gelatin consumption. However, its presence can also be linked to certain metabolic disorders. While a small amount can be metabolized by humans, any unmetabolized portion is typically excreted in the urine. rsc.orgatamanchemicals.com The presence of potassium ions from this compound contributes to its role in biological systems, where it can participate in metabolic processes. cymitquimica.com

The primary degradation pathway for adipic acid in mammals is β-oxidation, a process similar to the metabolism of fatty acids. rsc.org Through β-oxidation, adipic acid is converted into succinic acid (SUA) and acetic acid. rsc.org Research using isotope-labeled carbons has confirmed the process of dicarboxylic acid (DCA) β-oxidation. nih.gov For instance, studies have shown that administering longer-chain DCAs leads to the production of succinic acid in peroxisomes, even though the affinity of peroxisomal acyl-CoA oxidase for adipic acid is lower than for longer-chain DCAs. nih.gov

The degradation process begins with the activation of adipic acid with coenzyme A (CoA), a reaction catalyzed by an acyl-CoA ligase. researchgate.netasm.org The resulting adipyl-CoA then enters the β-oxidation cycle. researchgate.net This metabolic pathway is highly active in the liver and kidney and serves as an alternative route that could potentially mitigate the toxic effects of fatty acid accumulation. nih.gov However, in humans, adipic acid is only partially metabolized. rsc.org

| Pathway | Description | Key Enzymes/Processes | End Products |

| β-oxidation | A metabolic process occurring in peroxisomes where dicarboxylic acids are broken down. nih.gov | Acyl-CoA oxidase, Acyl-CoA ligase nih.govresearchgate.net | Succinic acid, Acetic acid rsc.org |

| ω-oxidation | A pathway that forms dicarboxylic acids from fatty acids, which can then be degraded via β-oxidation. nih.govchalmers.se | Not specified | Dicarboxylic acids (e.g., Adipic acid) nih.gov |

Role of this compound as a Mammalian Metabolite

Cellular and Molecular Mechanisms

This compound functions as a buffering agent, capable of neutralizing acids and bases to maintain a stable pH. atamanchemicals.com This property is crucial in various biological and pharmaceutical applications. cymitquimica.com In food products and pharmaceutical formulations, adipates like sodium adipate are used to control acidity and ensure stability. atamanchemicals.comontosight.ai The mechanism involves the adipate ion, which can accept or donate protons to resist changes in pH. This function is similar to other phosphate-based buffering agents, like dipotassium phosphate (B84403), which dissociates into ions that regulate pH in biological systems and food processing. patsnap.com The ability to modulate pH is also important for certain enzymatic processes, where maintaining an optimal pH is critical for activity and stability. d-nb.infonih.gov

Research has shown that this compound can improve the solubility and bioavailability of certain drugs, especially those that are poorly soluble in water. This makes it a valuable component in the formulation of both oral and injectable medications. The formation of salts, such as adipate salts, is a common strategy to enhance the dissolution rate and solubility of drugs with low aqueous solubility. mdpi.comnih.gov For example, novel adipate salts of carvedilol (B1668590), a drug with low water solubility, demonstrated significantly enhanced dissolution rates compared to the pure drug. mdpi.comnih.gov Adipates have also been incorporated into controlled-release tablet formulations to achieve a pH-independent release for both weakly acidic and basic drugs. atamanchemicals.com This is because the salt can modulate the pH within the formulation, leading to more consistent drug release. atamanchemicals.com

| Formulation Strategy | Mechanism | Outcome |

| Salt Formation | Forms a salt with the active pharmaceutical ingredient (API). mdpi.comnih.gov | Increased aqueous solubility and dissolution rate. mdpi.comnih.gov |

| Controlled-Release Matrix | Incorporated into a tablet matrix to act as a pH-modulating agent. atamanchemicals.com | pH-independent drug release. atamanchemicals.com |

| Polymeric Coating Additive | Used as a pore-forming agent in enteric polymer coatings. atamanchemicals.com | Improved disintegration at intestinal pH without affecting release in acidic environments. atamanchemicals.com |

The adipate component of this compound, with its two carboxylate groups, can interact with various cellular components and macromolecules. cymitquimica.com These interactions are often electrostatic in nature and can influence the behavior of proteins and enzymes. nih.gov For instance, the surface charge of proteins, which is affected by pH and the surrounding ionic environment, plays a crucial role in their interaction with substrates and other molecules. nih.gov In the context of polymers and materials science, dicarboxylate salts like adipate are used in ion-exchange reactions with polymers, indicating a clear interaction between the adipate anion and large macromolecules. acs.org Furthermore, studies on nylon-6,6 have utilized labeled adipic acid to monitor its incorporation and reaction with other monomers, demonstrating its reactivity with macromolecules. acs.org While direct studies on this compound's interaction with specific cellular proteins are limited, the chemical properties of the adipate ion suggest it can participate in noncovalent interactions, such as hydrogen bonding and electrostatic interactions, with biological macromolecules. nottingham.ac.uk

Enhancement of Drug Solubility and Bioavailability in Pharmaceutical Formulations

Research on Therapeutic Modalities

Research into the therapeutic applications of this compound and its related compounds has primarily focused on its physicochemical properties for enhancing drug formulations and the broader biomedical potential of its core structure, adipic acid.

Exploration of Buffering Agent Functionality in Drug Delivery Systems

This compound, the potassium salt of adipic acid, is utilized in the pharmaceutical industry as a buffering agent. cymitquimica.com Its function is to maintain a stable pH in drug formulations. cymitquimica.com This is critical for ensuring the stability and efficacy of the active pharmaceutical ingredient (API). The compound is a white, crystalline solid that is soluble in water, a property that makes it suitable for use in various liquid and semi-solid dosage forms. cymitquimica.comnih.gov

The buffering capacity of adipate salts, such as sodium adipate, is a key feature in their use in pharmaceutical and biomedical applications. solubilityofthings.com By resisting changes in pH, these agents help preserve the chemical integrity of sensitive drug molecules, which can be susceptible to degradation in overly acidic or alkaline environments. solubilityofthings.com This stability is crucial for both the shelf-life of the medication and its performance upon administration.

While the mechanism is rooted in its chemical properties, the biological interaction is indirect but vital. By ensuring the drug's stability, the buffering agent helps maintain its therapeutic efficacy until it reaches its target in the body. The use of adipates in drug delivery systems is also supported by their biocompatibility. solubilityofthings.com For instance, in long-acting injectable (LAI) formulations, buffering agents like sodium dihydrogen phosphate monohydrate are essential components used to control the pH of the reconstituted product, a principle that applies to the functional role of this compound in similar systems. nih.gov

Studies on Medium-Chain Dicarboxylic Acid Derivatives in Biomedicine

This compound belongs to the family of medium-chain dicarboxylic acids (MCDAs), which are a subject of significant scientific research for their diverse pharmacological effects. rsc.orgresearchgate.net Adipic acid (ADA), the parent compound of this compound, is a C6 dicarboxylic acid that has been explored for various biomedical applications. rsc.orgnih.gov

Research has shown that MCDAs and their derivatives can be used in advanced drug delivery systems. For example, adipic acid dihydrazide (ADH), a derivative of adipic acid, has been used to modify hyaluronic acid to create hydrogel platforms. mdpi.com These injectable hydrogels can be loaded with anticancer drugs for localized and controlled release, demonstrating a combination of chemo-photodynamic therapy. mdpi.com

The metabolism of MCDAs is an important aspect of their biomedical relevance. Adipic acid is known to be metabolized in the body, albeit partially, through a process similar to the β-oxidation of fatty acids, breaking down into succinic acid and acetic acid. rsc.org Any unmetabolized adipic acid is excreted in the urine. researchgate.netrsc.org The metabolic fate of these compounds is a key consideration in their development for therapeutic use.

Furthermore, studies have investigated the broader pharmacological properties of MCDAs, including anti-inflammatory, antioxidant, and antibacterial effects. rsc.org Azelaic acid, another MCDA, acts as a scavenger of reactive oxygen species and is used in dermatological treatments. rsc.org While not all properties are shared across the entire class, the general safety and metabolic pathways of MCDAs provide a foundation for exploring the therapeutic potential of adipic acid and its salts, like this compound. rsc.orgnih.gov

Environmental Fate, Ecotoxicology, and Remediation Research

Environmental Degradation Pathways and Persistence

The persistence of dipotassium (B57713) adipate (B1204190) in the environment is largely determined by its susceptibility to biological and chemical degradation processes. As a salt of a simple dicarboxylic acid, its dissociated adipate component is generally considered to be non-persistent.

Biodegradation Studies under Varied Environmental Conditions

Biodegradation is the primary pathway for the removal of adipate from the environment. Adipic acid and its salts are recognized as being readily biodegradable in both soil and water. nih.gov Studies under aerobic conditions have demonstrated significant mineralization. For instance, in one soil flask test, adipic acid achieved 84% CO₂ evolution after a 30-day incubation period, indicating thorough breakdown by microorganisms. nih.gov Similarly, data for disodium (B8443419) adipate shows over 90% DOC (Dissolved Organic Carbon) removal in 5 days and 83% degradation based on oxygen depletion over 30 days. chemos.de

The biodegradation of adipate has also been observed in studies of more complex materials containing adipate, such as the biodegradable plastic poly(butylene adipate-co-terephthalate) (PBAT). The degradation of PBAT involves the breakdown of the polymer into its constituent monomers, including adipate, which are then available for microbial consumption. sci-hub.senih.gov While specific studies on dipotassium adipate are limited, the consistent and rapid biodegradation of the adipate anion across various forms suggests that this compound would follow a similar degradation pathway under diverse environmental conditions.

| Compound | Test Condition | Degradation Metric | Result | Time Frame | Source |

|---|---|---|---|---|---|

| Adipic Acid | Aerobic Soil Flask Test | CO₂ Evolution | 84% | 30 days | nih.gov |

| Disodium Adipate | Aquatic Environment | DOC Removal | >90% | 5 days | chemos.de |

| Disodium Adipate | Aquatic Environment | Oxygen Depletion | 83% | 30 days | chemos.de |

Analysis of Microbial Community Influence on Degradation Kinetics

The rate of adipate biodegradation is heavily influenced by the composition and activity of the local microbial community. The degradation of PBAT, for example, varies significantly depending on soil type, a factor directly linked to the indigenous microbiome. nih.gov

Metagenomic studies have identified specific microbial phyla that are instrumental in the degradation process. Key bacterial degraders often belong to the phyla Proteobacteria and Actinobacteriota. nih.govfrontiersin.orgethz.ch Fungal communities, particularly from the phylum Ascomycota, also play a significant role by producing hydrolases that break down adipate-containing polymers. frontiersin.org Research has shown that in soils with a microbial community responsive to PBAT, there is a significant enrichment of potential degrader organisms, which positively correlates with the degradation capacity. nih.gov Conversely, in soils where the microbial community is less responsive, degradation rates are substantially lower. nih.gov This highlights that the kinetics of this compound degradation in a given environment are not constant but are a function of the resident microbial population's ability to metabolize the adipate anion.

Assessment of Hydrolytic and Photolytic Degradation Processes

Abiotic degradation processes such as hydrolysis and photolysis are not considered significant environmental fate pathways for the adipate ion under typical environmental conditions.

Hydrolytic Degradation: The adipate anion lacks functional groups that are susceptible to hydrolysis in environmental conditions (i.e., neutral pH ranges). nih.gov Therefore, hydrolysis is not an important degradation process for this compound in water or soil. nih.govdiva-portal.org While studies on polymers like PLA show that hydrolysis is pH-dependent, the adipate ion itself is stable. mdpi.com

Photolytic Degradation: Direct degradation by sunlight (photolysis) is not a primary fate process for adipate in aquatic or soil systems. kinampark.com However, if released into the atmosphere, adipic acid is expected to react with photochemically produced hydroxyl radicals, with an estimated half-life of 16 hours for this gas-phase reaction. p2infohouse.org This pathway is more relevant for atmospheric emissions than for soil or water contamination.

Ecotoxicological Assessments

Ecotoxicological data for this compound is sparse, but assessments can be inferred from studies on adipic acid and related compounds.

Impact on Aquatic Ecosystems and Microbial Respiration

The introduction of adipate into microbial ecosystems can also impact respiration rates. The degradation of adipate-containing materials, such as biodegradable mulch films, has been shown to increase soil microbial respiration and enzymatic activity. mdpi.com This suggests that microorganisms can use the released adipate as a carbon source, stimulating their metabolic activity. mdpi.com Conversely, high concentrations of related compounds like Bis(2-butoxyethyl) adipate have been shown to have an inhibitory effect on the respiration of activated sludge in wastewater treatment systems. tsijournals.com This indicates that the concentration of the substance is a critical factor in determining whether it serves as a microbial substrate or an inhibitor.

Fate and Transport in Soil Environments

The fate and transport of this compound in soil are governed by its high water solubility and low adsorption potential.

Mobility: this compound is highly soluble in water, at approximately 60 g per 100 mL at 20°C. nih.gov Its conjugate acid, adipic acid, is not expected to adsorb significantly to suspended solids or sediment. nih.gov This combination of high solubility and low adsorption suggests that this compound will be highly mobile in soil environments, with a potential to leach into groundwater.

Volatilization: Volatilization from moist or dry soil surfaces is not considered an important fate process for adipic acid due to its low vapor pressure and Henry's Law constant. nih.gov Therefore, this compound is expected to remain in the soil and water compartments rather than partitioning to the atmosphere.

Persistence: As established in section 6.1.1, the primary fate of this compound in soil is rapid biodegradation. nih.gov The persistence is therefore low in microbially active soils.

| Compound Property | Finding | Implication for Soil Environments | Source |

|---|---|---|---|

| Water Solubility | ~60 g/100 mL (20 °C) | High mobility, potential for leaching | nih.gov |

| Adsorption to Soil | Not expected to be significant | High mobility in soil pore water | nih.gov |

| Vapor Pressure | Low | Volatilization is not a significant transport pathway | nih.gov |

| Biodegradation | Readily biodegradable | Primary mechanism for removal from soil | nih.gov |

Remediation Strategies and Sustainable Management

The environmental accumulation of plastic waste has prompted significant research into effective remediation and sustainable management strategies. For adipate-containing materials, which are prevalent in various consumer and industrial products, these strategies primarily focus on harnessing biological processes and developing advanced recycling technologies.

Bioremediation Potentials of Adipate-Containing Waste

Bioremediation leverages the metabolic capabilities of microorganisms to break down and detoxify environmental pollutants. nih.govfrontiersin.org This cost-effective and environmentally friendly approach is a promising alternative to conventional pollutant removal methods. nih.gov Enzymes, with their broad specificity, are key players in these processes and can even be engineered for enhanced stability and efficiency. nih.gov

The biodegradation of adipic acid and its esters has been a subject of study, revealing the potential for microbial-driven remediation. Research has demonstrated that various microorganisms can utilize adipates as a carbon source. For instance, activated sludge systems have shown rapid primary biodegradation of several aliphatic adipic acid diesters and a 1,3-butylene glycol adipic acid polyester (B1180765). nih.gov In these studies, significant biodegradation, ranging from 67% to over 99%, was observed within 24 hours. nih.gov Furthermore, when acclimated activated sludge microorganisms were used, more than 75% of the theoretical carbon dioxide was evolved from the diesters and polyester over a 35-day period, indicating near-complete biodegradation. nih.gov This suggests that such esters are unlikely to persist in environments with mixed microbial populations. nih.gov

Studies have identified specific microorganisms and enzymes capable of degrading adipate-based materials. For example, Penicillium chrysogenum has a metabolic pathway that degrades adipic acid into succinyl-CoA and acetyl-CoA. mdpi.com This understanding has paved the way for engineering microorganisms like E. coli to produce adipic acid through a reverse degradation pathway. mdpi.comgoogle.com

The enzymatic hydrolysis of adipate-containing polyesters is a key area of research. Enzymes such as lipases and cutinases from various bacteria and fungi have been shown to hydrolyze polyesters like poly(1,4-butylene adipate) (PBA) and poly(butylene adipate-co-terephthalate) (PBAT). acs.orgoup.com The efficiency of this enzymatic hydrolysis can be influenced by factors such as the polymer's crystallinity and the enzyme's surface properties. acs.orgoup.com For instance, engineering enzymes by fusing them with polymer binding modules has been shown to enhance their hydrolytic activity on synthetic aliphatic polyesters. acs.org

Recent advancements have focused on creating microbial consortia and engineered microbes for more efficient degradation. acs.orgijalsr.org For example, engineered E. coli has been used for the one-pot bio-upcycling of PET plastic waste into adipic acid. acs.org This involves optimizing the expression of heterologous genes and enzyme activities to increase the flux through a de novo synthesis pathway. acs.org

Table 1: Microbial Degradation of Adipate Compounds

| Microorganism/System | Adipate Compound | Degradation Rate/Efficiency | Reference |

| Activated Sludge | Di-n-hexyl adipate, di(2-ethylhexyl) adipate, di(heptyl, nonyl) adipate | 67 to >99% primary biodegradation in 24 hours | nih.gov |

| Activated Sludge | 1,3-Butylene glycol adipic acid polyester | >75% of theoretical CO2 evolved in 35 days | nih.gov |

| Penicillium chrysogenum | Adipic acid | Metabolized to succinyl-CoA and acetyl-CoA | mdpi.com |

| Rhizopus delemar lipase (B570770) | Poly(ethylene adipate) | Hydrolyzes the polyester | oup.com |

| Thermobifida cellulosilytica cutinase 1 (Thc_Cut1) | Poly(1,4-butylene adipate) (PBA) | Enhanced hydrolysis when fused with a polymer binding module | acs.org |

| Engineered E. coli | PET-derived small molecules | Converted to adipic acid | acs.org |

Recycling and Monomer Recovery from Adipate-Based Polymers

Chemical recycling offers a promising route to a circular economy for plastics by breaking down polymers into their constituent monomers, which can then be used to produce virgin-quality materials. rsc.orgacs.org This approach is particularly advantageous for heteroatom-containing polymers like polyesters and polyurethanes, where mechanical recycling can lead to a decline in material properties. acs.orgacs.org

Several chemical depolymerization methods have been explored for adipate-based polymers, including hydrolysis, glycolysis, and acidolysis. rsc.org

Hydrolysis: This process uses water, often with a catalyst, to break down the ester bonds in polyesters. The hydrolytic stability of adipate-based polyester polyols can vary depending on their specific composition. gantrade.com For instance, incorporating 2-methyl-1,3-propanediol (B1210203) (MPO) into adipate polyesters has been shown to improve their resistance to hydrolysis. gantrade.com Enzymatic hydrolysis is a particularly promising green chemistry approach. For example, a cutinase variant from a leaf-branch compost (LCC-WCCG) has been used to completely hydrolyze poly(butylene adipate-co-terephthalate) (PBAT) films into their monomers at a rate of 0.49 g L⁻¹ h⁻¹. rsc.orgrsc.org The recovered monomers, such as adipic acid and 1,4-butanediol (B3395766), can then be purified and re-polymerized to create new PBAT films or upcycled into other valuable chemicals. rsc.orgrsc.org

Glycolysis: This method involves reacting polyurethanes with diols at elevated temperatures to recover polyols. rsc.org These recovered polyols can then be used to produce new polyurethane materials, replacing a portion of the virgin polyols. rsc.org

Acidolysis: This emerging technique uses dicarboxylic acids, such as adipic acid itself, to depolymerize polyurethane foams. acs.orgnih.gov Microwave-assisted acidolysis has been shown to be a highly efficient method, significantly reducing reaction times. rsc.orgacs.orgnih.gov The process yields recycled polyols that can be used in the synthesis of new flexible polyurethane foams. acs.orgnih.gov The properties of the resulting foams can be influenced by the reaction conditions and the amount of degradation reagent used. nih.gov Research has also explored the use of other dicarboxylic acids like succinic acid and maleic acid for the acidolysis of polyurethanes. researchgate.netacs.org

Recent research has also focused on developing selective recycling strategies for complex plastic blends. For instance, in starch-based plastics containing PBAT, methods like selective solubilization with ethyl acetate (B1210297) and a two-step depolymerization-repolymerization process have been investigated. acs.orgunibo.it These strategies allow for the recovery of high-quality PBAT or its constituent monomers, dimethyl terephthalate (B1205515) (DMT), dimethyl adipate (DMA), and 1,4-butanediol (1,4-BD). acs.orgunibo.it

Table 2: Chemical Recycling Methods for Adipate-Based Polymers

| Recycling Method | Polymer | Reagents/Conditions | Recovered Products | Reference |

| Enzymatic Hydrolysis | Poly(butylene adipate-co-terephthalate) (PBAT) | Leaf-branch compost cutinase variant (LCC-WCCG) | Adipic acid, 1,4-butanediol, terephthalic acid | rsc.orgrsc.org |

| Acidolysis | Flexible Polyurethane Foam (PUF) | Adipic acid, microwave heating | Recycled polyols | rsc.orgacs.orgnih.gov |

| Selective Solubilization | PBAT-starch based plastic | Ethyl acetate | High-quality PBAT | acs.orgunibo.it |

| Depolymerization-Repolymerization | PBAT-starch based plastic | Methanol, tin-based catalyst | PBAT | acs.orgunibo.it |

| Complete Depolymerization | PBAT-starch based plastic | Methanol, tin-based catalyst | Dimethyl terephthalate (DMT), Dimethyl adipate (DMA), 1,4-butanediol (1,4-BD) | acs.orgunibo.it |

Advanced Applications in Polymer Science and Material Engineering

Role in Polymer Synthesis and Modification

The dicarboxylate nature of the adipate (B1204190) component of dipotassium (B57713) adipate makes it a valuable building block in the synthesis and modification of polymers. This functionality allows for the creation of diverse polymer architectures and the introduction of specific properties into existing polymer systems.

Adipic acid and its derivatives, including its salts like dipotassium adipate, are recognized as important bio-based building blocks for polyester (B1180765) synthesis. nih.gov The adipate unit can be incorporated into polymer chains as a monomer or co-monomer, influencing the final properties of the material. For instance, in copolyesters, the inclusion of adipate can enhance flexibility. nih.gov

The synthesis of polyesters often involves polycondensation reactions. nih.gov For example, poly(butylene adipate) (PBA) is synthesized through the polycondensation of adipic acid and 1,4-butanediol (B3395766). diva-portal.org The use of adipate-based monomers can lead to the formation of polymers with varying degrees of crystallinity and different thermal and mechanical properties. researchgate.net The introduction of adipate units into a polyester chain, such as in poly(butylene succinate-co-butylene adipate) (PBSA), can lower the crystallinity compared to the homopolymers, which in turn affects properties like melting point and glass transition temperature. diva-portal.org

Research has demonstrated the synthesis of copolyesters like poly(butylene adipate)-co-(dilinoleic adipate) where the adipate component plays a crucial role in the polymer backbone. nih.gov Furthermore, studies on poly(sorbitol adipate) highlight the use of divinyl adipate in enzymatic polymerization to create functional polyesters. uni-halle.de These examples underscore the utility of adipate derivatives in creating complex and functional polymer architectures.

Table 1: Examples of Adipate-Containing Polymers and their Synthesis

| Polymer Name | Monomers/Co-monomers | Synthesis Method | Key Property Influence of Adipate |

| Poly(butylene adipate) (PBA) | Adipic acid, 1,4-butanediol | Polycondensation | Influences crystallinity and mechanical properties. diva-portal.org |

| Poly(butylene succinate-co-butylene adipate) (PBSA) | Succinic acid, Adipic acid, 1,4-butanediol | Polycondensation | Reduces crystallinity compared to homopolymers. diva-portal.org |

| Poly(butylene adipate)-co-(dilinoleic adipate) | Diethyl adipate, 1,4-butanediol, Dilinoleic diol | Two-stage polycondensation | Contributes to the formation of the polymer backbone. nih.gov |

| Poly(sorbitol adipate) (PSA) | Sorbitol, Divinyl adipate | Enzymatic polycondensation | Forms a polyester with pendant functionalities. uni-halle.de |

This table provides a summary of polymers discussed in the text that incorporate adipate into their structure.

Adipic acid and its derivatives can be employed as cross-linking agents to modify the properties of biopolymers like starch. tandfonline.com Cross-linking creates a three-dimensional network structure within the polymer, which can significantly alter its physical and chemical characteristics. nih.gov

In starch modification, adipic acid is used to form cross-linked starch. The process typically involves reacting starch with a mixture of adipic acid and acetic anhydride (B1165640) under alkaline conditions. tandfonline.com This reaction leads to the formation of acetylated distarch adipate, where the adipate acts as a bridge between starch chains. tandfonline.com This cross-linking reduces the tendency of the starch to retrograde (re-associate and lose water-holding capacity) and can improve its stability. tandfonline.com

The principle of cross-linking with dicarboxylic acids like adipic acid is applicable to other biopolymers as well. The formation of ionic or covalent bonds between polymer chains through the dicarboxylate functionality of the adipate can enhance the structural integrity of hydrogels and other biopolymer-based materials. nih.gov

The term "functionalization" in polymer science refers to the introduction of specific chemical groups onto a polymer chain to impart desired properties or to allow for further chemical reactions. Adipate derivatives can be used for the functionalization of various polymeric materials. google.comtandfonline.com

For instance, polyesters with pendant functional groups can be synthesized using monomers derived from sugar alcohols and adipic acid, such as in poly(sorbitol adipate). uni-halle.de These pendant hydroxyl groups can then be further modified, allowing for the attachment of other molecules or the tuning of the polymer's properties. This approach avoids the need for complex protection and deprotection steps often required in polymer functionalization. uni-halle.de

In another context, adipate esters are used as plasticizers in polymer blends, such as those containing polylactic acid (PLA) and thermoplastic starch (TPS). mdpi.com The addition of diethyl adipate can improve the processability and mechanical properties of these blends by enhancing the miscibility between the polymer components. mdpi.com While not a direct functionalization of the polymer backbone, the use of adipate-based plasticizers is a crucial method for modifying the functional properties of the final material.

Cross-linking Mechanisms in Biopolymer Modification (e.g., Starch)

Material Science Innovations

The chemical properties of this compound and related adipate compounds are being leveraged to drive innovations in material science, from influencing the fundamental properties of materials through coordination chemistry to developing novel salts with enhanced functionalities.

The way metal ions coordinate with ligands has a profound impact on the structure and properties of the resulting material. The adipate ligand, with its two carboxylate groups, can coordinate with metal centers in various ways, including acting as a bridging ligand to form extended network structures.

In magnesium adipate, for example, the adipate ligands link magnesium centers, and the resulting coordination arrangement influences key physicochemical properties like thermal stability and solubility. The hydrogen bonding networks within the crystal structure, facilitated by the adipate ligands and coordinated water molecules, also play a crucial role in stabilizing the material. Although this example uses magnesium, the principles of coordination chemistry are applicable to other metal adipates, including this compound. The coordination of the potassium ions with the adipate carboxylate groups will dictate the crystal structure and, consequently, the material's properties.

A significant area of innovation in material science is the formation of novel salts of active pharmaceutical ingredients (APIs) to improve their physical and chemical properties. Adipic acid is used to form salts with APIs, leading to materials with enhanced functionality, such as improved solubility. mdpi.comresearchgate.net

A notable example is the development of carvedilol (B1668590) adipate. mdpi.comresearchgate.net Carvedilol is a drug with low water solubility. google.com By forming a salt with adipic acid, a new crystalline material, carvedilol adipate, is created. mdpi.comresearchgate.net Studies have shown that this novel salt exhibits enhanced solubility and dissolution rates compared to the pure drug. mdpi.comnih.gov

The formation of the salt involves the transfer of a proton from adipic acid to the carvedilol molecule, which is confirmed by single-crystal X-ray diffraction analysis. mdpi.com The resulting crystal structure of carvedilol adipate, including the presence of solvent molecules like ethanol, directly influences its improved properties. mdpi.comresearchgate.net This approach of using adipic acid to create novel salts demonstrates a powerful strategy for tuning the properties of materials for specific applications.

Development of Novel Salts for Enhanced Material Functionality (e.g., Carvedilol Adipate)

Research in Biodegradable Polymer Systems

The chemical recovery of monomers from biodegradable polymers is a critical aspect of creating a circular economy for plastics. Research has demonstrated that this compound can be efficiently recovered as a product from the chemical hydrolysis of adipate-based polyesters. A key example is the degradation of poly(butylene adipate-co-terephthalate) (PBAT), one of the most promising biodegradable materials. researchgate.net

In one recycling methodology, PBAT undergoes alkaline hydrolysis using a mixture containing potassium hydroxide (B78521) (KOH). researchgate.net This process breaks the ester bonds within the polymer backbone. Due to their low solubility in the reaction medium, the potassium salts of the diacid monomers, specifically this compound and dipotassium terephthalate (B1205515), precipitate out of the solution. researchgate.net This self-precipitation allows for their straightforward separation from the other hydrolysis product, 1,4-butanediol, which remains in the solution. researchgate.net This method achieves a high degradation ratio of PBAT under relatively mild conditions. researchgate.net

Table 2: Research Findings on PBAT Hydrolysis

| Parameter | Value/Observation | Reference |

| Polymer | Poly(butylene adipate-co-terephthalate) (PBAT) | researchgate.net |

| Hydrolysis Agent | Potassium Hydroxide (KOH) in H₂O/1,4-butanediol | researchgate.net |

| Reaction Temperature | 80 °C | researchgate.net |

| Reaction Time | 50 minutes | researchgate.net |

| Degradation Ratio | > 99% | researchgate.net |

| Recovered Products | This compound (precipitate), Dipotassium terephthalate (precipitate) | researchgate.net |

Sustainable Production of Adipate-Based Biodegradable Copolyesters

The production of adipate-based biodegradable copolyesters like PBAT and poly(butylene adipate)-co-(dilinoleic adipate) (PBA-DLA) is shifting towards more sustainable pathways to reduce reliance on fossil fuels and hazardous chemicals. nih.govnih.gov Key advancements focus on two areas: the use of bio-based monomers and the application of enzymatic catalysis. nih.govchemrxiv.org

Traditionally, the monomers for these polyesters, such as adipic acid and 1,4-butanediol, are derived from petroleum. nih.gov Current research is heavily focused on developing catalytic routes to produce these same monomers from renewable biomass feedstocks. nih.gov For instance, adipic acid can be synthesized from the hydrogenation of biomass-derived 2,5-furandicarboxylic acid (FDCA). nih.gov While not yet fully commercialized, these biomass-based pathways are projected to become economically viable as technology advances. nih.gov

Another significant area of sustainable production involves replacing conventional metal-based catalysts with enzymes. acs.org Enzymatic synthesis, often using lipases like Candida antarctica lipase (B570770) B (CAL-B), allows for polymerization under milder conditions. chemrxiv.org Furthermore, conducting these enzymatic reactions in bulk (without a solvent) is being explored as a more environmentally friendly alternative to traditional polycondensation in solvents like diphenyl ether. nih.gov Bulk polycondensation minimizes waste and avoids the use of hazardous chemicals, representing a promising pathway toward a greener future for copolymer production. nih.govchemrxiv.org

Table 3: Comparison of Production Methods for Adipate-Based Copolyesters

| Aspect | Conventional Method | Sustainable Approach | Reference |

| Monomer Source | Petroleum-derived (e.g., adipic acid, 1,4-butanediol) | Biomass-derived via catalytic conversion | nih.gov |

| Catalyst | Metal-based catalysts | Enzymes (e.g., Candida antarctica lipase B) | chemrxiv.orgacs.org |

| Reaction Conditions | Elevated temperatures | Milder temperatures | chemrxiv.org |

| Solvent Use | Often requires solvents (e.g., diphenyl ether) | Bulk polycondensation (solvent-free) is viable | nih.gov |

Quality Control, Regulatory Science, and Risk Assessment Methodologies

Methodological Approaches for Quality Control in Research

Quality control in the research of dipotassium (B57713) adipate (B1204190) is fundamental to ensuring the reliability and reproducibility of scientific findings. This involves the standardization of analytical methods and a clear approach to addressing inconsistencies in reported data.